molecular formula C14H20ClNO B2758171 3-chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide CAS No. 303986-03-0

3-chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide

Cat. No.: B2758171
CAS No.: 303986-03-0
M. Wt: 253.77
InChI Key: LDUCLWLAISGAKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide typically involves the reaction of 4-isopropylphenylamine with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .

Scientific Research Applications

3-chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with receptor sites, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-isopropylphenyl)propanamide
  • 3-chloro-N-(4-isopropylphenyl)-4-methoxybenzamide

Uniqueness

3-chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of the 2,2-dimethylpropanamide moiety. This structural uniqueness can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

3-chloro-2,2-dimethyl-N-(4-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-10(2)11-5-7-12(8-6-11)16-13(17)14(3,4)9-15/h5-8,10H,9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUCLWLAISGAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C)(C)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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